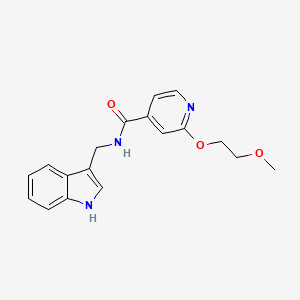

N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide

Description

N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-8-9-24-17-10-13(6-7-19-17)18(22)21-12-14-11-20-16-5-3-2-4-15(14)16/h2-7,10-11,20H,8-9,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRJQSFLRQUAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of 1H-indole-3-carboxaldehyde with 2-(2-methoxyethoxy)isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The indole moiety and methoxyethoxy side chain are susceptible to oxidation. For example:

-

Indole ring oxidation : The pyrrole-like structure of indole may undergo oxidation at the C2 or C3 positions under acidic conditions. In related compounds, oxidation with agents like KMnO₄ or H₂O₂ generates hydroxylated or quinone-like derivatives .

-

Ether side-chain oxidation : The 2-methoxyethoxy group can be cleaved or oxidized to carboxylic acids using strong oxidizing agents like Jones reagent .

Key Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Indole ring oxidation | KMnO₄ (acidic medium) | Hydroxyindole derivatives |

| Ether chain oxidation | CrO₃/H₂SO₄ (Jones reagent) | Carboxylic acid or ketone formation |

Reduction Reactions

The amide group and aromatic systems may participate in reduction:

-

Amide reduction : LiAlH₄ or BH₃·THF could reduce the amide to a secondary amine .

-

Indole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) might saturate the indole ring to form indoline derivatives .

Experimental Observations:

-

In structurally similar compounds (e.g., N-benzyl indole acetamides), amide reduction yields amines with retained indole integrity .

-

Hydrogenation of indole rings typically requires elevated pressures (3–5 atm H₂) and temperatures (50–80°C) .

Substitution Reactions

Electrophilic substitution is anticipated at the indole C3 position due to its inherent reactivity:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on protecting groups .

-

Halogenation : NBS or Cl₂/FeCl₃ facilitates bromination or chlorination .

Case Study:

A related compound, 3-(1H-indol-3-yl)benzofuran-2(3H)-one, underwent nitro group introduction via nitration, followed by nucleophilic substitution with phenols .

Nucleophilic Acyl Substitution

The isonicotinamide group may undergo nucleophilic attack:

-

Hydrolysis : Acidic or basic conditions hydrolyze the amide to carboxylic acid and amine .

-

Aminolysis : Reaction with amines (e.g., benzylamine) forms new amide bonds .

Mechanistic Pathway:

In SARS-CoV-2 RdRp inhibitors, analogous acetamides underwent aminolysis to optimize binding interactions, highlighting the amide’s versatility .

Cycloaddition and Rearrangement

The conjugated system in the isonicotinamide may engage in cycloaddition:

Limitations and Research Gaps

Scientific Research Applications

Chemistry

N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide serves as a valuable building block in organic synthesis. It enables the creation of more complex molecules, which can be utilized in various chemical reactions and processes. This versatility is crucial for developing new materials and compounds with specific properties.

Biology

In biochemical research, this compound functions as a probe or ligand in assays designed to study enzyme activity and protein interactions. Its ability to bind to specific molecular targets allows researchers to investigate cellular processes and mechanisms underlying various biological functions.

Medicine

The therapeutic potential of this compound is particularly noteworthy:

- Anti-inflammatory Activity : Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), suggesting its utility in managing inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has demonstrated selective toxicity towards HeLa cells (cervical cancer) with an IC50 value that warrants further exploration.

- Antimicrobial Effects : The compound is under investigation for its potential antimicrobial properties, which could provide new avenues for treating infections.

In Vitro Studies

To substantiate its biological activity, several in vitro studies have been conducted:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | TBD | Cytotoxic effects observed |

| CaCo-2 | TBD | Cytotoxic effects observed |

| 3T3-L1 | TBD | Cytotoxic effects observed |

These findings suggest that this compound may selectively target tumor cells while sparing normal cells.

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Study on Anti-inflammatory Effects : A recent study evaluated the compound's ability to modulate inflammatory responses in vitro, demonstrating significant inhibition of COX enzymes.

- Cancer Cell Proliferation Inhibition : Another study focused on the cytotoxic effects against various cancer cell lines, revealing promising results that support further development as an anticancer agent.

- Antimicrobial Activity Assessment : Ongoing research aims to determine the efficacy of this compound against bacterial strains, with preliminary results indicating potential effectiveness.

Mechanism of Action

The mechanism of action of N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide: shares structural similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((1H-indol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide (CAS Number: 2034361-27-6) is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article discusses the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of 1H-indole-3-carboxaldehyde with 2-(2-methoxyethoxy)isonicotinic acid hydrazide under reflux conditions. The reaction is conducted in solvents such as ethanol or methanol, followed by purification through recrystallization or column chromatography.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃ |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | N-(1H-indol-3-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. A study evaluating various indole compounds found that those with structural similarities to this compound demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 125 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. For instance, the compound exhibited cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cells, with IC₅₀ values reported between 50 µM to 100 µM. These findings suggest that the compound may interfere with cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects:

- Enzyme Inhibition : Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could contribute to their anti-inflammatory properties .

- Receptor Modulation : The indole structure allows for potential interactions with neurotransmitter receptors, which may influence neuroprotective effects .

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a promising alternative in antibiotic resistance scenarios.

Case Study 2: Cancer Cell Line Studies

In vitro assays on HeLa and A549 cell lines revealed that the compound could significantly reduce cell viability at concentrations above 50 µM. Further analysis indicated that this effect was associated with increased apoptosis markers, suggesting a potential therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.